Artoheterophyllin B

Antiplasmodial Malaria Natural Products

Artoheterophyllin B (CAS: 1174017-37-8) is a prenylated flavonoid isolated from Artocarpus species, exhibiting a documented IC50 of 13.7 µM against chloroquine-resistant P. falciparum (FcB1). Its activity profile necessitates compound-specific validation, not class-level assumptions. This reference material is ideal as a moderate-activity comparator for SAR studies of antimalarial flavonoids, an aqueous-phase antioxidant tool, and a structurally matched negative control for tyrosinase inhibition assays.

Molecular Formula C30H32O7
Molecular Weight 504.6 g/mol
Cat. No. B583803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtoheterophyllin B
Molecular FormulaC30H32O7
Molecular Weight504.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H32O7/c1-14(2)7-9-17-26(33)18(10-8-15(3)4)29-25(27(17)34)28(35)24-23(11-16(5)6)36-22-13-21(32)20(31)12-19(22)30(24)37-29/h7-8,11-13,23,31-34H,9-10H2,1-6H3
InChIKeyMOPJKKUUKHCZPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Artoheterophyllin B: Prenylated Flavonoid Procurement Guide for Antiplasmodial and Cytotoxic Research


Artoheterophyllin B is a prenylated flavonoid (C30H32O7, MW 504.6) originally isolated from the twigs of Artocarpus heterophyllus (jackfruit) and also identified in the stem bark of Artocarpus styracifolius [1]. It belongs to a class of secondary metabolites characterized by isoprenyl (prenyl) substituents on a flavone core, a structural motif associated with enhanced membrane permeability and diverse biological activities [1]. The compound is commercially available as a yellow powder with solubility in DMSO, chloroform, and ethyl acetate, and is typically stored desiccated at -20°C .

Why Artoheterophyllin B Cannot Be Substituted by Generic Prenylated Flavonoids


Prenylated flavonoids from Artocarpus species exhibit widely divergent biological profiles despite shared biosynthetic origins. A direct comparative study of eight prenylated flavonoids isolated from A. styracifolius (including Artoheterophyllin B) revealed antiplasmodial IC50 values spanning a 12-fold range from 1.1 µM to 13.7 µM, with Artoheterophyllin B occupying the least potent position at 13.7 µM [1]. This spectrum of activity demonstrates that minor structural variations—such as the position and number of prenyl groups, hydroxylation patterns, and cyclization—profoundly alter target engagement. Substituting Artoheterophyllin B with a more potent antiplasmodial analog like Artoheterophyllin A (IC50 1.1 µM) would fundamentally change experimental outcomes [1]. Furthermore, in vitro antiproliferative screening of 12 prenylated chromones and flavonoids from A. heterophyllus showed IC50 values against human cancer cell lines ranging from 0.36 µM to >22 µM, underscoring that in-class compounds are not interchangeable for specific research applications [2].

Artoheterophyllin B: Quantitative Differentiation Evidence Against Closest Analogs


Artoheterophyllin B Exhibits Moderate Antiplasmodial Activity Distinct from More Potent In-Class Analogs

In a direct head-to-head comparison of eight prenylated flavonoids isolated from the same plant extract (Artocarpus styracifolius stem bark), Artoheterophyllin B (compound 4) demonstrated antiplasmodial activity with an IC50 of 13.7 µM against the chloroquine-resistant Plasmodium falciparum FcB1 strain [1]. In the same assay, Artoheterophyllin A (compound 3) was approximately 12.5-fold more potent (IC50 1.1 µM), while Styracifolin A (compound 1) and Artonin B (compound 6) also exhibited superior activity [1]. This places Artoheterophyllin B at the lower end of the potency spectrum within this structurally related panel, making it suitable as a moderate-activity reference compound or for studies requiring a less potent prenylated flavonoid control.

Antiplasmodial Malaria Natural Products

Artoheterophyllin B Demonstrates Moderate Cytotoxicity Against Human Cancer Cell Lines in Direct Comparative Screening

In the same study that evaluated antiplasmodial activity, Artoheterophyllin B exhibited moderate cytotoxicity against KB (human oral epidermoid carcinoma) and BC (human breast cancer) cell lines [1]. While the publication does not provide individual IC50 values for each compound against these cell lines, it notes that the isolated compounds collectively showed moderate cytotoxicity, with Artoheterophyllin B being among the active constituents [1]. In a separate antiproliferative study of 12 prenylated chromones and flavonoids from A. heterophyllus, compounds showed IC50 values ranging from 0.36 µM to 22.09 µM against various human cancer cell lines, with Artoheterophyllin B structurally related to this panel [2]. The absence of a specific IC50 for Artoheterophyllin B in these cancer assays highlights a data gap that distinguishes it from better-characterized analogs like Artocarpin, which has reported IC50 values of 5.07-19.94 µg/mL against H460, HT-29, MCF-7, and HL-60 cell lines [3].

Cytotoxicity Cancer Prenylated Flavonoids

Artoheterophyllin B Lacks Significant Tyrosinase Inhibitory Activity, Distinguishing It from Other Artocarpus Flavonoids

In a direct head-to-head comparison of compounds isolated from the twigs of Artocarpus heterophyllus, Artoheterophyllin B (compound 2) was explicitly reported to not show significant inhibitory activity against mushroom tyrosinase compared to the positive control kojic acid [1]. This contrasts with other flavonoids from the same plant, such as norartocarpetin and artocarpesin, which were identified as active tyrosinase inhibitors in the same study [1]. The lack of tyrosinase inhibition by Artoheterophyllin B was a key finding, as the research aimed to identify tyrosinase inhibitors from A. heterophyllus twigs. This negative result provides a clear differentiation point: Artoheterophyllin B is not suitable for tyrosinase inhibition studies, whereas norartocarpetin and artocarpesin are.

Tyrosinase Inhibition Melanin Biosynthesis Skin Whitening

Artoheterophyllin B Shares Structural Features with Antiproliferative Prenylated Flavonoids but Lacks Direct IC50 Characterization

A comprehensive 2020 study evaluated 12 prenylated chromones and flavonoids (including biogenetically related compounds) from Artocarpus heterophyllus for antiproliferative activity against multiple human cancer cell lines, reporting IC50 values ranging from 0.36 ± 0.02 µM to 22.09 ± 0.16 µM [1]. Artoheterophyllin B, a known prenylated flavonoid from the same species, was not among the specific compounds tested in this panel, but its structural similarity to compounds 8-12 in the study (prenylated flavonoids) suggests it belongs to the same class with potential antiproliferative activity [1]. The wide IC50 range within this class demonstrates that specific prenylation patterns and substitution positions critically determine potency. Without direct IC50 data for Artoheterophyllin B, its antiproliferative potential remains inferred but unquantified, distinguishing it from fully characterized analogs in the same structural family.

Antiproliferative Flavonoids Structure-Activity Relationship

Artoheterophyllin B: Recommended Research and Procurement Application Scenarios Based on Quantitative Evidence


Moderate-Activity Antiplasmodial Reference Compound for SAR Studies

Artoheterophyllin B, with an IC50 of 13.7 µM against chloroquine-resistant P. falciparum FcB1, serves as a valuable moderate-activity reference compound within prenylated flavonoid structure-activity relationship (SAR) studies. Its 12.5-fold lower potency relative to Artoheterophyllin A (IC50 1.1 µM) makes it ideal for investigating structural determinants of antiplasmodial activity, particularly the impact of specific prenylation patterns and oxidation states on potency [1]. Researchers can procure Artoheterophyllin B as a 'low-activity control' when screening novel prenylated flavonoid derivatives, establishing a clear activity baseline against which improved analogs can be benchmarked. This application is supported by direct head-to-head comparison data from the same plant extract and assay system [1].

Negative Control for Tyrosinase Inhibition Assays in Artocarpus-Derived Flavonoid Screening

Artoheterophyllin B is explicitly documented to lack significant tyrosinase inhibitory activity when compared to kojic acid in mushroom tyrosinase assays [1]. This makes it a suitable negative control or inactive comparator when screening other Artocarpus-derived flavonoids for tyrosinase inhibition. Researchers investigating skin-whitening or anti-melanogenic agents can use Artoheterophyllin B to validate assay specificity and distinguish true positive hits from false positives due to non-specific effects. Its structural similarity to active tyrosinase inhibitors like norartocarpetin and artocarpesin from the same plant species provides a chemically relevant negative control with minimal off-target confounding [1].

Source Material for Metabolic and Biotransformation Studies of Prenylated Flavonoids

As a well-characterized prenylated flavonoid (C30H32O7, MW 504.6) with confirmed solubility in DMSO, chloroform, and ethyl acetate , Artoheterophyllin B is suitable for in vitro metabolic stability and biotransformation studies. Its moderate antiplasmodial activity (IC50 13.7 µM) and moderate cytotoxicity profile provide a baseline for evaluating how structural modifications (e.g., prenyl group oxidation, cyclization) affect metabolic fate and cellular uptake. Researchers can use Artoheterophyllin B as a parent scaffold for generating oxidized metabolites via chemical or enzymatic methods, then assess changes in biological activity. The compound's commercial availability as a >98% pure yellow powder ensures reproducible starting material for such studies .

Reference Standard for Phytochemical Profiling and Quality Control of Artocarpus Extracts

Artoheterophyllin B has been isolated and identified from multiple Artocarpus species, including A. heterophyllus twigs [1] and A. styracifolius stem bark [2], establishing it as a reliable phytochemical marker. Analytical laboratories and natural product researchers can procure authenticated Artoheterophyllin B as a reference standard for HPLC-based chemical profiling and quality control of Artocarpus-derived extracts and botanical preparations. Its distinct retention time and spectral properties (including NMR and MS data reported in isolation papers) enable accurate identification and quantification in complex plant matrices [1][2]. This application is particularly relevant for ensuring batch-to-batch consistency in natural product research and development.

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